Elsinochrome C

描述

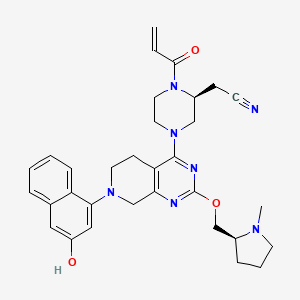

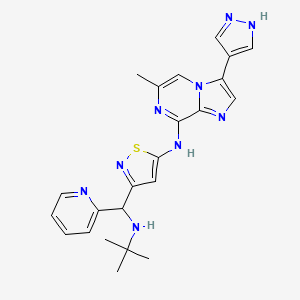

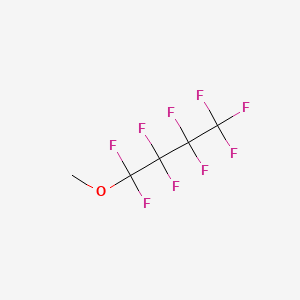

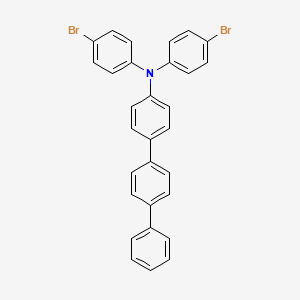

Elsinochrome C is a type of perylenequinone, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core . This structure confers them with potent light-induced bioactivities and unique photophysical properties . This compound is produced by certain fungal species and is vital to their pathogenic process .

Synthesis Analysis

The biosynthesis of this compound involves several key steps. The intact elc gene cluster encoding this compound from the wheat pathogen Parastagonospora nodorum was expressed heterologously in Aspergillus nidulans . This led to the identification of a novel flavin-dependent monooxygenase, ElcH, responsible for oxidative enolate coupling of a perylenequinone intermediate to the hexacyclic dihydrobenzo(ghi)perylenequinone . In the absence of ElcH, the perylenequinone intermediate formed a hexacyclic cyclohepta(ghi) perylenequinone system via an intramolecular aldol reaction .

Molecular Structure Analysis

This compound is characterized by a highly conjugated pentacyclic core . The fungal perylenequinones, including this compound, are characterized by the stereogenic C7,C70 side chains as well as the oxidative substitutions at C2,C20 and C6,C60 .

Chemical Reactions Analysis

The formation of the perylenequinone core in this compound involves the double coupling of two naphthol intermediates . This process requires both a berberine bridge enzyme-like oxidase ElcE and a laccase-like multicopper oxidase ElcG .

Physical and Chemical Properties Analysis

This compound is characterized by its highly conjugated pentacyclic core, which gives it potent light-induced bioactivities and unique photophysical properties . The oxidative substitutions on the perylenequinone core render the structures non-planar, resulting in axial chirality .

科学研究应用

分析方法开发

Elsinochrome C (EC) 一直是开发其检测和定量分析方法的研究主题。Hu 等人(2012 年)开发了一种灵敏的高效液相色谱法来测定浸没发酵中的 EC 和 hypocrellin A,这对于分析二苯并四氢萘醌的生物合成至关重要 (Hu 等人,2012 年)。

真菌致病性

Yang 和 Chung(2010 年)的研究表明,由柑橘病原体 Elsinoë fawcettii 产生的 EC 在病原体的毒力中起着至关重要的作用。EC 的生物合成受环境刺激的复杂调控,并涉及各种转录因子和生物合成基因 (Yang 和 Chung,2010 年)。Jiao 等人(2021 年)进一步探索了花生痂病原体 Elsinoë arachidis 中 EC 的生物合成途径,深入了解了其致病机制 (Jiao 等人,2021 年)。

光动力疗法和光漂白

Zhao 和 Zhang(2008 年)研究了 EC 的光漂白行为,并将其与 hypocrellin A 进行了比较。他们发现 EC 具有更高的光稳定性,使其成为光动力疗法应用的潜在候选物 (Zhao 和 Zhang,2008 年)。Zhang 等人(2009 年)合成了一种新型的 Elsinochrome A 衍生物,探索了其在药物递送和光动力活性中的潜力 (Zhang 等人,2009 年)。

毒性和细胞影响

Liao 和 Chung(2007 年)研究了 elsinochrome 植物毒素的细胞毒性。他们的研究表明,elsinochromes 作为光敏化合物发挥作用,产生活性氧并对植物细胞产生毒性 (Liao 和 Chung,2007 年)。

毒素生物合成中的基因调控

Chung 和 Liao(2008 年)鉴定了并表征了柑橘痂病真菌中 elsinochrome 植物毒素生物合成中涉及的基因。这项研究阐明了影响 elsinochrome 产生的遗传因素 (Chung 和 Liao,2008 年)。

结构分析

刘石(2000 年)进行 X 射线晶体学分析以确定 elsinochrome A 的结构,深入了解其分子构型和潜在光敏性 (刘石,2000 年)。

真菌致病性和分生孢子形成中的作用

Liao 和 Chung(2008 年)还探讨了 elsinochrome 色素在柑橘病原体 Elsinoë fawcettii 中的真菌致病性和分生孢子形成中的作用 (Liao 和 Chung,2008 年)。

作用机制

属性

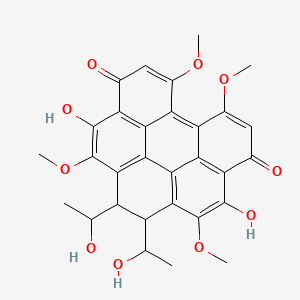

IUPAC Name |

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNNJBGHWVPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

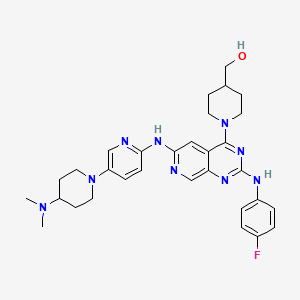

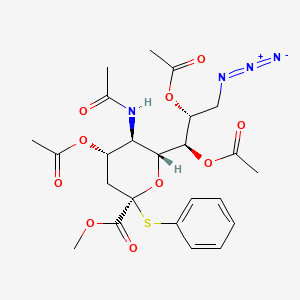

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

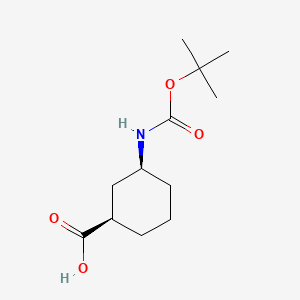

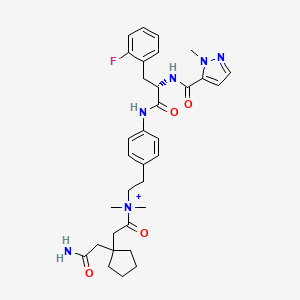

![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)